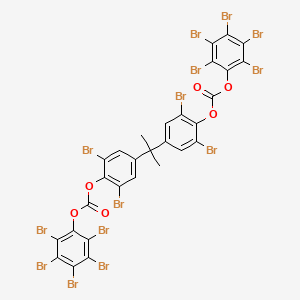
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: is a complex organic compound known for its significant applications in various fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and phenyl groups, making it highly reactive and useful in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenyl compounds. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the high demand in various industries.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce less brominated phenyl derivatives.
Scientific Research Applications
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways in cancer treatment.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]
- Tetrabromobisphenol A
- Bisphenol A
Uniqueness
Compared to similar compounds, Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester stands out due to its higher bromine content and unique ester linkage. These features contribute to its enhanced reactivity and broader range of applications, particularly in industrial and medical research.
Properties
CAS No. |
71216-03-0 |
|---|---|
Molecular Formula |
C29H10Br14O6 |
Molecular Weight |
1573.0 g/mol |
IUPAC Name |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,3,4,5,6-pentabromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C29H10Br14O6/c1-29(2,7-3-9(30)23(10(31)4-7)46-27(44)48-25-19(40)15(36)13(34)16(37)20(25)41)8-5-11(32)24(12(33)6-8)47-28(45)49-26-21(42)17(38)14(35)18(39)22(26)43/h3-6H,1-2H3 |
InChI Key |
NUMCIRUBNXCHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















